molecular formula C15H18N2O2 B15361202 cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione

cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione

Cat. No.: B15361202
M. Wt: 258.32 g/mol
InChI Key: OOIREGSTSHRNIJ-GASCZTMLSA-N
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Description

cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione (CAS 2725790-84-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C15H18N2O2 and a molecular weight of 258.3156 g/mol, this pyrrolo-pyrrole dione derivative features a fused bicyclic structure. This class of compounds is of significant interest in medicinal chemistry for the construction of complex molecules and exploration of innovative chemical spaces . The compound is provided with guaranteed identity and purity for use in pharmaceutical research, including as a building block in drug discovery programs. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to contact us for specific technical data, including certificates of analysis.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

(3aS,6aR)-5-benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C15H18N2O2/c1-14-9-16-10-15(14,2)13(19)17(12(14)18)8-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3/t14-,15+

InChI Key

OOIREGSTSHRNIJ-GASCZTMLSA-N

Isomeric SMILES

C[C@]12CNC[C@]1(C(=O)N(C2=O)CC3=CC=CC=C3)C

Canonical SMILES

CC12CNCC1(C(=O)N(C2=O)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cycloaddition of azomethine ylides, obtained from isatins and acyclic aliphatic and sulfur-containing α-amino acids, to maleimides. The reaction conditions often require careful control of temperature, solvent, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential bioactive properties. It may interact with biological targets, influencing cellular processes and pathways.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pyrrolo[3,4-c]pyrrole-4,6-dione scaffold is structurally related to other bicyclic diones, such as thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives and spiro-pyrrolo compounds. Below, we compare the target compound with key analogs in terms of synthesis, physicochemical properties, and applications.

Key Observations :

  • The benzyl group in the target compound enhances lipophilicity, making it suitable for drug design, whereas alkyl/alkoxy chains in TPD derivatives improve solubility and film-forming properties for optoelectronics .
  • Fluorination in TPD copolymers lowers HOMO/LUMO levels, enabling electron transport, while the target compound’s methyl groups primarily affect steric hindrance .
Physicochemical and Functional Properties
Property Target Compound TPD-Based Polymers Fluorinated TPD Copolymers
Solubility Moderate (DMSO-compatible) High (due to alkyl/aryl side chains) Moderate (fluorine reduces polarity)
Thermal Stability High (rigid bicyclic core) High (crystalline domains) Very high (fluorine enhances stability)
Optical Bandgap Not reported 1.5–2.0 eV (solar cell applications) 1.8–2.2 eV (tunable via fluorination)
Bioactivity Autotaxin inhibition (IC$_{50}$ ~nM) N/A N/A

Key Findings :

  • The target compound exhibits potent enzyme inhibition (e.g., Autotaxin IC$_{50}$ in nM range), attributed to its planar dione core and benzyl group’s hydrophobic interactions .
  • TPD derivatives excel in optoelectronic applications due to low bandgaps and high charge mobility (e.g., PBDTTPD achieves 10% solar cell efficiency) .
Application-Specific Performance
  • Pharmaceuticals : The benzyl-pyrrolo-pyrrole dione core is a promising scaffold for kinase inhibitors or enzyme modulators, outperforming simpler pyrrolidine derivatives in target affinity .
  • Organic Electronics : TPD-based polymers with alkyl side chains (e.g., PBDTTPD) show superior photostability compared to the target compound, which lacks extended π-conjugation for device integration .

Biological Activity

Chemical Identity

  • IUPAC Name : rel-(3aR,6aS)-2-benzyl-3a,6a-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 2725790-84-9
  • Purity : 95% - 97% depending on the source

This compound belongs to a class of pyrrole derivatives known for their diverse biological activities. Its unique structure features a fused pyrrole ring system that is prevalent in many biologically active molecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to cis-5-benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione exhibit significant antimicrobial properties. For instance, research has shown that certain pyrrole derivatives can inhibit bacterial growth effectively. A comparative analysis of various pyrrole-based compounds revealed that some exhibited IC50 values in the low micromolar range against specific bacterial strains .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that pyrrole derivatives can inhibit pro-inflammatory cytokines. For example, a docking study highlighted the binding affinity of similar compounds to the COX-2 enzyme, which plays a crucial role in inflammation . The anti-inflammatory activity was quantified using carrageenan-induced paw edema models in rats, showing significant inhibition rates over time compared to standard anti-inflammatory drugs .

Antiviral Activity

The antiviral potential of pyrrole derivatives has also been explored. Certain compounds have shown promising results against viral targets such as HIV and others. For instance, derivatives with specific substitutions on the pyrrole ring demonstrated enhanced activity against HIV reverse transcriptase with IC50 values reported as low as 2.95 μM .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity was assessed using MTT assays across different concentrations, indicating a dose-dependent response in cancer cell inhibition . Further investigations are warranted to elucidate the mechanisms underlying these effects.

Table 1: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-pyrroleAntimicrobial<10
Pyrrolopyridine derivative (compound 3l)Anti-inflammatory19.97% inhibition at 1h
Pyrrolopyrrole derivativeAntiviral2.95
Other pyrrole derivativesCytotoxicityVaries

Table 2: Comparison of Binding Affinities

Compound NameBinding SiteDocking Score
Pyrrolopyridine derivative (compound 3l)COX-2-12.23
Similar pyrrole derivativeCOX-2-10.00

Case Study 1: Anti-inflammatory Assay

In a controlled study involving carrageenan-induced inflammation in rats, compound 3l exhibited significant anti-inflammatory activity with inhibition rates increasing over time (≈36.61% at the fourth hour). This suggests a prolonged therapeutic effect and potential for development as an anti-inflammatory agent .

Case Study 2: Antiviral Screening

A series of pyrrole derivatives were screened for antiviral activity against HIV. One derivative showed an IC50 value of 0.26 µM against HIV integrase, indicating its potential as a lead compound for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the pyrrolo[3,4-c]pyrrole-4,6-dione core, and how do reaction conditions influence yield?

  • The pyrrolo[3,4-c]pyrrole-4,6-dione scaffold is typically synthesized via [3+2] cycloaddition or multicomponent condensation reactions. For example, CH–CH arylation polymerization (a direct C–H bond activation method) is highly efficient for generating π-conjugated polymers, achieving high molecular weights (43.0–174.7 kDa) and electron mobilities up to 2.11×10⁻³ cm² V⁻¹ s⁻¹ . Key variables include catalyst choice (e.g., Pd(OAc)₂/PCy₃·HBF₄), solvent-free conditions, and IR irradiation, which reduce reaction times to 15–60 minutes .

Q. How can spectroscopic techniques (NMR, HPLC) resolve structural ambiguities in derivatives of this compound?

  • 1H/13C NMR is critical for confirming regiochemistry and substituent orientation. For instance, the benzyl group’s proton environment (δ ~4.5–5.5 ppm) distinguishes cis/trans stereoisomers . HPLC with UV detection (λ ~250–300 nm) ensures purity, particularly for electron-deficient derivatives, where planarity enhances π-π* transitions .

Q. What computational tools are recommended for predicting electronic properties (e.g., LUMO levels) of this compound?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably predict LUMO levels for pyrrolo[3,4-c]pyrrole-4,6-dione derivatives. Studies show that electron-withdrawing groups (e.g., thieno-fused rings) lower LUMO to −3.8 eV, enhancing n-type semiconductor behavior .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., thieno-fused rings) modulate charge transport in polymers derived from this compound?

  • Thieno[3,4-c]pyrrole-4,6-dione (TPD) units enhance electron mobility by enforcing backbone planarity and lowering LUMO levels. In PBDTTPD polymers, alkoxy side-chains reduce photodegradation, improving photostability by 40% compared to non-substituted analogs . Bandgap engineering (2.08–2.13 eV) via alkyl chain tuning optimizes light absorption in organic photovoltaics (PCE up to 10.4%) .

Q. What experimental and theoretical approaches reconcile discrepancies in electron mobility measurements across different studies?

  • Contradictions arise from film morphology variations (e.g., eutectic-melt nanoimprinting vs. spin-coating). Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) correlate crystallinity with mobility. For example, P1 (HTPD-based polymer) achieves higher mobility (2.11×10⁻³ cm² V⁻¹ s⁻¹) due to ordered π-stacking . DFT simulations further rationalize intramolecular charge transfer pathways .

Q. How can direct C–H arylation protocols be optimized for functionalizing this compound without metal catalysts?

  • Solvent-free, IR-promoted C–H arylation minimizes side reactions. Using aryl iodides with electron-donating groups (e.g., –OCH₃) increases yields (75–90%) by stabilizing transition states. Catalyst-free conditions are viable for symmetric derivatives but require stoichiometric oxidants (e.g., K₂S₂O₈) .

Methodological Tables

Table 1. Key Synthetic Methods and Outcomes

MethodCatalyst SystemYield (%)Electron Mobility (cm² V⁻¹ s⁻¹)Reference
CH–CH ArylationPd(OAc)₂/PCy₃·HBF₄85–922.11×10⁻³
Direct C–H Bond ArylationNone (IR irradiation)75–90N/A
[3+2] CycloadditionThermal activation60–70N/A

Table 2. Electronic Properties of TPD-Based Polymers

PolymerBandgap (eV)LUMO (eV)ApplicationPCE (%)
PBDTTPD2.08−3.8Organic Photovoltaics10.4
P1 (HTPD)2.13−3.6Thin-Film TransistorsN/A

Critical Analysis of Contradictions

  • Photostability vs. Mobility Trade-off : Alkoxy side-chains in PBDTTPD improve stability but reduce crystallinity, lowering mobility. Balancing these requires substituent engineering (e.g., branched alkyl chains) .
  • Synthetic Scalability : While CH–CH arylation is cost-effective, scalability is limited by Pd residue purification. Recent advances in catalyst recycling (e.g., magnetic nanoparticles) address this .

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